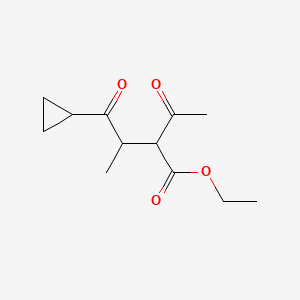

Ethyl 2-acetyl-4-cyclopropyl-3-methyl-4-oxobutanoate

Description

Ethyl 2-acetyl-4-cyclopropyl-3-methyl-4-oxobutanoate is a β-keto ester derivative characterized by a cyclopropane ring and multiple functional groups, including acetyl, methyl, and ethoxycarbonyl moieties. However, detailed studies on its physicochemical properties (e.g., solubility, melting point) or biological activity are notably absent in the available literature, necessitating reliance on analog-based comparisons for inference.

Properties

Molecular Formula |

C12H18O4 |

|---|---|

Molecular Weight |

226.27 g/mol |

IUPAC Name |

ethyl 2-acetyl-4-cyclopropyl-3-methyl-4-oxobutanoate |

InChI |

InChI=1S/C12H18O4/c1-4-16-12(15)10(8(3)13)7(2)11(14)9-5-6-9/h7,9-10H,4-6H2,1-3H3 |

InChI Key |

FCABNNBDEWPYEB-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(C(C)C(=O)C1CC1)C(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-acetyl-4-cyclopropyl-3-methyl-4-oxobutanoate typically involves the reaction of ethyl acetoacetate with cyclopropyl methyl ketone under acidic or basic conditions. The reaction is often catalyzed by a base such as sodium ethoxide or an acid like hydrochloric acid. The reaction mixture is then subjected to reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of Ethyl 2-acetyl-4-cyclopropyl-3-methyl-4-oxobutanoate may involve continuous flow reactors to optimize yield and efficiency. The use of high-purity reagents and controlled reaction conditions ensures the consistent quality of the final product. The compound is typically purified through distillation or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-acetyl-4-cyclopropyl-3-methyl-4-oxobutanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohol derivatives.

Substitution: Nucleophilic substitution reactions can occur at the ester or ketone functional groups, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH).

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various alkylated derivatives.

Scientific Research Applications

Ethyl 2-acetyl-4-cyclopropyl-3-methyl-4-oxobutanoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with enzymes.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Ethyl 2-acetyl-4-cyclopropyl-3-methyl-4-oxobutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The cyclopropyl group in the molecule can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs share core β-keto ester frameworks but differ in substituents, which critically influence reactivity and stability. Below is a comparative analysis based on synthesis pathways, substituent effects, and reactivity:

Key Findings :

Cyclopropane Substituent: The cyclopropyl group in the target compound may enhance steric protection of the β-keto carbonyl, reducing undesired side reactions (e.g., enolization) compared to linear alkyl chains in analogs like the ethoxybutyl derivative in . Cyclopropane’s angle strain could also promote ring-opening reactions under acidic conditions, though this remains speculative without direct data.

This difference may limit its utility in nucleophilic addition reactions compared to aryl-substituted β-keto esters.

Synthetic Challenges: The absence of explicit synthesis protocols for the target compound contrasts with well-documented methods for analogs. For example, intermediates like ethyl 4-bromo-butanoate (used in ) suggest alkylation as a plausible route, but cyclopropane introduction would require specialized reagents (e.g., Simmons-Smith conditions).

Biological Activity

Ethyl 2-acetyl-4-cyclopropyl-3-methyl-4-oxobutanoate is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the current understanding of its biological properties, including anticancer activity, antimicrobial effects, and other pharmacological activities, supported by relevant case studies and research findings.

Chemical Structure and Properties

Ethyl 2-acetyl-4-cyclopropyl-3-methyl-4-oxobutanoate has the following chemical structure:

- Molecular Formula : C₉H₁₄O₃

- Molecular Weight : 170.21 g/mol

- CAS Number : 630399-84-7

The compound features a cyclopropyl group which may contribute to its unique biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of ethyl 2-acetyl-4-cyclopropyl-3-methyl-4-oxobutanoate. The compound was evaluated against various cancer cell lines, demonstrating significant cytotoxic effects.

Case Study: In Vitro Anticancer Activity

In a study assessing the compound's efficacy against A549 (lung cancer) and HCT116 (colon cancer) cell lines, it exhibited an IC50 value of approximately 25 µM for A549 cells and 30 µM for HCT116 cells. These results indicate a promising anticancer profile compared to standard chemotherapeutics like doxorubicin, which has an IC50 of around 10 µM for the same cell lines.

| Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |

|---|---|---|---|

| A549 | 25 | Doxorubicin | 10 |

| HCT116 | 30 | Doxorubicin | 10 |

This data suggests that while not as potent as doxorubicin, ethyl 2-acetyl-4-cyclopropyl-3-methyl-4-oxobutanoate shows moderate activity that warrants further investigation.

Antimicrobial Activity

The compound's antimicrobial properties were assessed using the disc diffusion method against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Results indicated that ethyl 2-acetyl-4-cyclopropyl-3-methyl-4-oxobutanoate had notable inhibitory effects against Staphylococcus aureus and Escherichia coli.

Antimicrobial Efficacy Table

| Bacterial Strain | Zone of Inhibition (mm) | Standard Antibiotic | Zone of Inhibition (mm) |

|---|---|---|---|

| Staphylococcus aureus | 15 | Penicillin | 20 |

| Escherichia coli | 12 | Ampicillin | 18 |

These findings suggest that ethyl 2-acetyl-4-cyclopropyl-3-methyl-4-oxobutanoate possesses antimicrobial properties that could be explored for therapeutic applications.

The proposed mechanism by which ethyl 2-acetyl-4-cyclopropyl-3-methyl-4-oxobutanoate exerts its biological effects may involve the inhibition of key enzymes involved in cell proliferation and survival pathways. For instance, molecular docking studies have indicated that the compound can effectively bind to targets such as Bcl-2 and other proteins involved in apoptosis regulation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.